molecular formula C8H17N3 B157966 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide CAS No. 1892-57-5

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Cat. No. B157966
CAS RN: 1892-57-5
M. Wt: 155.24 g/mol
InChI Key: LMDZBCPBFSXMTL-UHFFFAOYSA-N
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Patent
US04774319

Procedure details

[α]D20 =-16.7° (C=1, DMF) (B) From 133.2 g of DP-2, 100 g of methansulfonic acid, 84.4 g of Et3N, 36.7 g of HOBt.H2O, 55.7 g of Boc-Asn-OH and 37.2 g of WSC, 157 g (100%) of DP-3 are obtained by employing the same technique described in example I-7.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DP-2
Quantity
133.2 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
36.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
84.4 g
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:4]=[O:5])[CH3:3].[NH:6]([C:46]([O:48][C:49]([CH3:52])([CH3:51])[CH3:50])=[O:47])[C@H:7]([C:17]([NH:19][C@H:20]([C:36](OCC1C=CC=CC=1)=O)CC1C=CC(OCC2C=CC=CC=2)=CC=1)=O)[CH2:8][O:9]CC1C=CC=CC=1.CS(O)(=O)=[O:55].C1C=C[C:61]2N(O)N=[N:64][C:62]=2C=1>O.CCN(CC)CC>[NH:6]([C:46]([O:48][C:49]([CH3:50])([CH3:51])[CH3:52])=[O:47])[C@H:7]([C:8]([OH:9])=[O:55])[CH2:17][C:4](=[O:5])[NH2:2].[CH3:61][CH2:62][N:64]=[C:17]=[N:19][CH2:20][CH2:36][CH2:4][N:2]([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
DP-2
Quantity
133.2 g
Type
reactant
Smiles
N([C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CC1=CC=C(C=C1)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
36.7 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
84.4 g
Type
solvent
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N([C@@H](CC(N)=O)C(=O)O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 55.7 g
Name
Type
product
Smiles
CCN=C=NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.